![molecular formula C18H31N2O4P B14757038 [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is a complex organic compound with a unique structure that combines an amino group, an anilino group, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions.
Anilino Group Formation: Coupling reactions to introduce the anilino group.
Phosphonic Acid Group Introduction: Phosphorylation reactions to attach the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phosphonic acid group can chelate metal ions, affecting metalloproteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-decylanilino)-4-oxobutyl]phosphonic acid
- [3-Amino-4-(3-dodecylanilino)-4-oxobutyl]phosphonic acid
Uniqueness
[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid is unique due to its specific octyl chain length, which can influence its hydrophobicity and interaction with biological membranes. This makes it distinct from other similar compounds with different alkyl chain lengths, affecting its solubility, bioavailability, and overall biological activity.
Propriétés
Formule moléculaire |
C18H31N2O4P |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[3-amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C18H31N2O4P/c1-2-3-4-5-6-7-9-15-10-8-11-16(14-15)20-18(21)17(19)12-13-25(22,23)24/h8,10-11,14,17H,2-7,9,12-13,19H2,1H3,(H,20,21)(H2,22,23,24) |
Clé InChI |
FMLHSOGKNHADEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


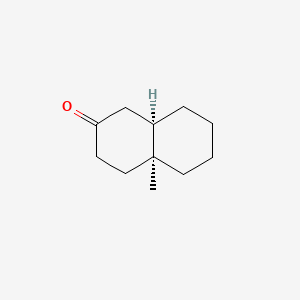
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

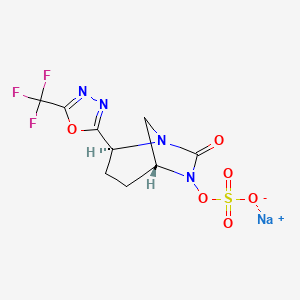


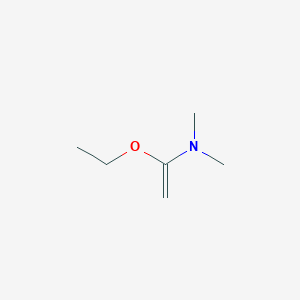

![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

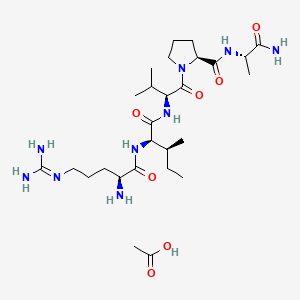
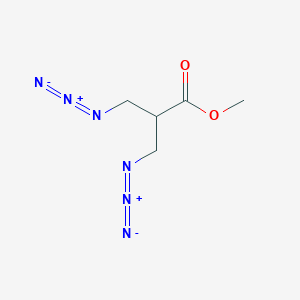
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
